Acétate d'acétoïne

Vue d'ensemble

Description

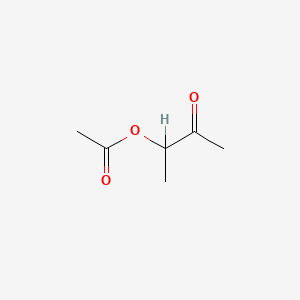

Acetoin acetate, also known as 3-hydroxy-2-butanone acetate, is an organic compound with the molecular formula C6H10O3. It is a derivative of acetoin, which is a popular food additive with a pleasant butter-like flavor. Acetoin acetate is used in various industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Acetoin acetate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce the acetoxy group into molecules.

Biology: Acetoin acetate is used in studies involving microbial metabolism and fermentation processes.

Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of various drugs.

Industry: Acetoin acetate is used as a flavoring agent in the food industry and as a solvent in the production of coatings and adhesives.

Mécanisme D'action

Target of Action

Acetoin acetate, also known as 3-oxobutan-2-yl acetate, is a chemical compound that primarily targets the metabolic pathways in microorganisms such as Lactococcus lactis . The compound’s primary targets are DNA and proteins within these organisms .

Mode of Action

The interaction of 3-oxobutan-2-yl acetate with its targets results in significant changes within the organism. Acetoin acetate causes damage to DNA and proteins, which is related to the reactivity of its keto group . This damage disrupts the normal functioning of the organism, leading to changes in its metabolic processes .

Biochemical Pathways

The primary biochemical pathway affected by 3-oxobutan-2-yl acetate is the lipid metabolic pathway . The compound provokes marked changes in fatty acid composition, with a massive accumulation of cycC19:0 cyclopropane fatty acid at the expense of its unsaturated C18:1 fatty acid precursor . This alteration in fatty acid composition is a direct result of the compound’s interaction with its targets and the subsequent changes in the organism’s metabolic processes .

Pharmacokinetics

It is known that the compound is rapidly and extensively metabolized in organisms likeLactococcus lactis . More research is needed to fully understand the pharmacokinetics of 3-oxobutan-2-yl acetate.

Result of Action

The molecular and cellular effects of 3-oxobutan-2-yl acetate’s action are primarily seen in the changes it induces in the organism’s metabolic processes. The damage to DNA and proteins caused by the compound leads to alterations in lipid metabolism, resulting in changes in fatty acid composition . These changes can have significant effects on the organism’s physiology and survival .

Action Environment

The action, efficacy, and stability of 3-oxobutan-2-yl acetate can be influenced by various environmental factors. For instance, the compound’s production and effects can be affected by the presence of other compounds, the pH of the environment, and the temperature . More research is needed to fully understand how these and other environmental factors influence the action of 3-oxobutan-2-yl acetate.

Analyse Biochimique

Biochemical Properties

Acetoin acetate plays a significant role in biochemical reactions. It is produced from pyruvate by the action of the enzymes acetolactate dehydrogenase (alsS) and acetolactate decarboxylase (alsD) from Bacillus subtilis . The nature of these interactions involves the conversion of pyruvate to acetoin acetate, a process that can be significantly increased by deleting the PHB synthase phaC2 .

Cellular Effects

The effects of Acetoin acetate on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the bacterium Cupriavidus necator H16, Acetoin acetate production could be achieved with over 100% carbon efficiency .

Molecular Mechanism

At the molecular level, Acetoin acetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple biochemical pathways .

Metabolic Pathways

Acetoin acetate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetoin acetate can be synthesized through the esterification of acetoin with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, acetoin acetate is produced using a similar esterification process but on a larger scale. The process involves the continuous feeding of acetoin and acetic acid into a reactor, where they are mixed and heated in the presence of a catalyst. The resulting acetoin acetate is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Acetoin acetate undergoes various chemical reactions, including:

Oxidation: Acetoin acetate can be oxidized to form acetic acid and other oxidation products.

Reduction: It can be reduced to form acetoin and other reduction products.

Substitution: Acetoin acetate can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction is typically carried out under basic conditions.

Major Products Formed

Oxidation: Acetic acid and other carboxylic acids.

Reduction: Acetoin and other alcohols.

Substitution: Various substituted acetoin derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetoin: The parent compound of acetoin acetate, used as a flavoring agent and in microbial metabolism studies.

2,3-Butanediol: A related compound with similar applications in the food and chemical industries.

Uniqueness

Acetoin acetate is unique due to its combination of the acetoin and acetate functional groups, which confer distinct chemical properties. This makes it a versatile compound with applications in various fields, including organic synthesis, microbial metabolism, and industrial production.

Activité Biologique

Acetoin acetate, a derivative of acetoin, has gained attention due to its diverse biological activities and potential applications in various fields such as food science, biochemistry, and medicine. This article explores the biological activity of acetoin acetate, focusing on its metabolic pathways, effects on microbial growth, and potential therapeutic applications.

Overview of Acetoin Acetate

Acetoin (3-hydroxybutan-2-one) is a volatile compound produced by various microorganisms during fermentation. Acetoin acetate is formed through the esterification of acetoin with acetic acid. Its significance lies in its roles in microbial metabolism and its potential as a flavoring agent and preservative in food products.

Metabolic Pathways Involving Acetoin

Acetoin is primarily produced through two metabolic pathways: the acetate pathway and the acetoin pathway . These pathways are crucial for cellular respiration and energy production in various bacteria.

- Acetate Pathway : This pathway contributes to biomass yield during respiration without significantly affecting the medium's pH. It allows cells to cope with internal acidification, which is vital for cell density and survival during stationary phases .

- Acetoin Pathway : The acetoin pathway is essential for converting pyruvate into acetoin, particularly under aerobic conditions. Studies have shown that disrupting competing pathways can enhance acetoin production significantly. For instance, engineered strains of Lactococcus lactis demonstrated efficient production of (3R)-acetoin when major by-product pathways were blocked .

Biological Effects and Toxicity

Research indicates that acetoin exhibits varying levels of toxicity depending on concentration and environmental conditions:

- Toxicity Studies : Acetoin has been shown to reduce microbial growth rates significantly at higher concentrations. For example, at 60 g/L, growth rates were reduced by approximately 80% under aerobic conditions, while at 80 g/L, growth nearly ceased . This toxicity is more pronounced compared to 2,3-butanediol (2,3-BDO), another fermentation product.

- Adaptive Responses : Microorganisms exposed to acetoin stress exhibit changes in their proteome profiles, particularly in lipid metabolism. These changes can affect fatty acid composition and overall cellular metabolism .

Case Studies

- Metabolic Engineering for Enhanced Production :

- Sustainable Production from Waste :

Table 1: Summary of Acetoin Production Yields in Various Studies

| Study Reference | Organism | Production Yield (g/L) | Conditions |

|---|---|---|---|

| Parageobacillus | 7.6 | Aerobic | |

| Lactococcus lactis | 16 | Anaerobic | |

| Engineered strains | 15.6 | Glucose-supplemented |

Table 2: Toxicity Effects of Acetoin on Microbial Growth

| Acetoin Concentration (g/L) | Growth Rate Reduction (%) | Conditions |

|---|---|---|

| 20 | Slight | Anaerobic |

| 60 | 80 | Aerobic |

| 80 | Nearly ceased | Aerobic |

Propriétés

IUPAC Name |

3-oxobutan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPTYCJWRHHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964154 | |

| Record name | 3-Oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid | |

| Record name | 2-Acetoxy-3-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

74.00 to 75.00 °C. @ 20.00 mm Hg | |

| Record name | Acetoin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in ethanol | |

| Record name | Acetoin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetoxy-3-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-1.010 | |

| Record name | 2-Acetoxy-3-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4906-24-5 | |

| Record name | Acetoin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004906245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4E9Q73KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetoin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-oxobutan-2-yl acetate in food science?

A1: 3-Oxobutan-2-yl acetate is a significant aroma compound found in various foods, including cocoa and vinegar. Research suggests that it contributes to the fruity aroma profile of these products. [, ] For instance, in Criollo cocoa beans, 3-oxobutan-2-yl acetate, along with propyl acetate and diethyl succinate, are identified as key contributors to the perceived fruitiness. [] This understanding is crucial for food scientists aiming to analyze and potentially enhance the sensory characteristics of food products.

Q2: How does the roasting process affect the presence of 3-oxobutan-2-yl acetate in cocoa beans?

A2: Studies have shown that the concentration of volatile compounds, including 3-oxobutan-2-yl acetate, can be influenced by the roasting process in cocoa beans. [] While the research doesn't explicitly track the changes in 3-oxobutan-2-yl acetate levels, it highlights a general trend of decreasing fruitiness perception with increased roasting intensity. [] This suggests that roasting parameters could be optimized to achieve desired aroma profiles in cocoa products.

Q3: What role does 3-oxobutan-2-yl acetate play in microbial metabolism?

A3: In the bacterium Listeria monocytogenes, a mutation in the transcriptional regulator YtoI appears to influence the metabolic flux of pyruvate, leading to alterations in acetoin, acetate, and lactate levels. [] Although the study doesn't directly link 3-oxobutan-2-yl acetate to this specific metabolic pathway, it highlights the intricate network of metabolic regulation in bacteria and the potential influence of genetic factors on the production of specific metabolites, some of which could be precursors or related to 3-oxobutan-2-yl acetate. Further research is needed to explore the precise role of 3-oxobutan-2-yl acetate in this context.

Q4: Can you elaborate on the analytical methods used to identify and quantify 3-oxobutan-2-yl acetate in complex matrices?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) emerges as a powerful technique for identifying and quantifying volatile compounds like 3-oxobutan-2-yl acetate in complex samples like cocoa beans and vinegar. [, ] Specifically, aroma extract dilution analysis (AEDA) coupled with GC-olfactometry (GC-O) allows researchers to determine the flavor dilution (FD) factor, providing insights into the potency of individual aroma compounds. [] This approach aids in pinpointing the key contributors to the overall aroma profile of a food product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.